molecular formula C10H12N4O B1593116 N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide CAS No. 958888-24-9

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

Cat. No. B1593116
M. Wt: 204.23 g/mol
InChI Key: VQLPFHFACLYDBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Hydrazinecarboxamide coupling : The key step involves the reaction of 2,4-dihydroxy-5-isopropylbenzenecarbodithioic acid with N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide in N,N-dimethyl-formamide at elevated temperatures. This results in the formation of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide .

Chemical Reactions Analysis

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide has been shown to inhibit the activity of topoisomerase II , an enzyme involved in DNA replication and repair. Additionally, it inhibits various kinases, including Akt and ERK, which play crucial roles in cell signaling pathways.

Biochemical and Physiological Effects

  • Immunomodulation : N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide regulates cytokine production and inhibits T cell activation.

properties

IUPAC Name

1-amino-3-(1-methylindol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-5-4-7-6-8(2-3-9(7)14)12-10(15)13-11/h2-6H,11H2,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPFHFACLYDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647864
Record name N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide

CAS RN

958888-24-9
Record name N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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